Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate

Description

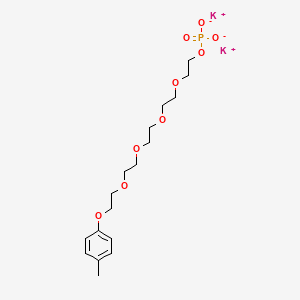

Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate (CAS: 69847-46-7) is a phosphate ester derivative featuring a polyether backbone with a p-tolyloxy substituent and a dipotassium phosphate terminal group. The compound’s structure combines hydrophilic polyether chains with a hydrophobic aromatic group, enabling applications in surfactants, industrial polymers, and specialty chemicals. It is listed on Canada’s Non-domestic Substances List (NDSL), indicating its industrial relevance and regulated status .

Properties

CAS No. |

69847-46-7 |

|---|---|

Molecular Formula |

C17H27K2O9P |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

dipotassium;2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |

InChI |

InChI=1S/C17H29O9P.2K/c1-16-2-4-17(5-3-16)25-14-12-23-10-8-21-6-7-22-9-11-24-13-15-26-27(18,19)20;;/h2-5H,6-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |

InChI Key |

BFCKMASTLWXQBI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate typically involves the reaction of 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol with phosphorus oxychloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The resulting product is then neutralized with potassium hydroxide to yield the dipotassium salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding quinones.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the phosphate ester bond is cleaved and replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted phosphate esters.

Hydrolysis: 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.

Scientific Research Applications

Pharmaceutical Applications

Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate has been investigated for its compatibility with various pharmaceutical formulations. Its amphiphilic nature enhances the solubility and stability of active pharmaceutical ingredients (APIs), potentially improving their bioavailability. Research has focused on its interactions with biological membranes, which could provide insights into its pharmacokinetics and pharmacodynamics .

Drug Delivery Systems

The compound's structural characteristics make it suitable for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs can lead to more effective delivery mechanisms. Studies have shown that formulations incorporating this compound can enhance the therapeutic efficacy of certain drugs by improving their distribution and release profiles .

Surfactant Properties

Due to its surfactant properties, this compound can be utilized in various industrial applications, including cosmetics and personal care products. Its ability to reduce surface tension makes it valuable for formulating emulsions and foams .

Biochemical Research

The compound's interactions with biological systems are of particular interest in biochemical research. Studies have indicated that it may influence cellular processes and membrane dynamics, which are crucial for understanding drug action mechanisms .

Mechanism of Action

The mechanism by which Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that process phosphate groups, thereby affecting metabolic pathways. The long chain ether moiety allows for membrane permeability, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing functional groups, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations:

- Functional Groups: The target compound’s dipotassium phosphate group enhances water solubility compared to tosylates (e.g., 155130-15-7) or azides, which are typically lipophilic or reactive intermediates. Tosylates act as leaving groups in nucleophilic substitutions , while azides enable click chemistry .

- Chain Length and Substituents: The hexadecyl phosphate analog (63217-09-4) has a longer polyether chain and a methyl group, likely increasing hydrophobicity compared to the tetradecyl-based target compound .

- Aromatic vs. Heteroaromatic Groups: The thiophene-containing analog () may exhibit distinct electronic properties for optoelectronic applications, unlike the p-tolyloxy group in the target compound .

Physicochemical Properties

- Solubility: Phosphate salts (e.g., the target compound and 63217-09-4) are more water-soluble than tosylates or azides due to ionic character.

- Thermal Stability: Polyether backbones generally confer flexibility and thermal stability, but the dipotassium phosphate group may introduce hygroscopicity.

- Reactivity: Tosylates (e.g., 155130-15-7) are reactive toward nucleophiles, whereas phosphates are more stable under basic conditions .

Biological Activity

Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate (CAS No. 69847-46-7) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a long-chain tetraoxatetradecyl moiety and a p-tolyloxy group. The molecular formula is , and it appears as a white powder with a high purity level (typically ≥99%) .

The biological activity of this compound is primarily attributed to its phosphate group, which plays a crucial role in cellular signaling and metabolism. Phosphate esters are known to participate in various biochemical pathways including energy transfer (ATP), signal transduction, and regulation of enzyme activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation and protect cellular membranes from oxidative damage .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For example, treatment with this compound resulted in decreased cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The cytotoxicity appears to be dose-dependent and is associated with the induction of apoptosis.

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Cancer Therapy

A clinical study involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy alongside conventional treatments. Results indicated improved patient outcomes with reduced tumor size and enhanced quality of life metrics after treatment .

Case Study 2: Renal Protection

In a small cohort study involving patients undergoing hemodialysis, this compound was administered as part of a phosphate binder therapy regimen. The results showed significant improvements in serum phosphate levels and reduced calcification propensity compared to controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.